molecular formula C21H22N2O3S B2573628 3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896375-73-8

3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2573628
CAS No.: 896375-73-8
M. Wt: 382.48
InChI Key: VYFOANBJJTXONW-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound with a molecular formula of C20H22N2O3S. This compound is notable for its unique structure, which includes a benzamide core substituted with methoxy groups and a thiazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of such complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods help in scaling up the production while maintaining the quality and consistency of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(4-methylphenyl)benzamide
  • 3,4-dimethoxyphenethylamine
  • 3,4-dimethoxyphenylpropionamide

Uniqueness

What sets 3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol

Its structure includes a benzamide core substituted with methoxy groups and a thiazole moiety, which is known for contributing to various biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Moiety : Compounds containing thiazole rings are often associated with anticancer and antimicrobial properties. They can interact with various biological targets, including enzymes and receptors, influencing cell proliferation and survival pathways .
  • Benzamide Core : Benzamide derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability and interaction with cellular targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism of Action
Study AHT29<10Induction of apoptosis
Study BJurkat<5Inhibition of Bcl-2
Study CA431<15Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activity. For example, studies have reported that certain thiazole derivatives exhibit significant antibacterial effects comparable to standard antibiotics like norfloxacin . The proposed mechanisms include disruption of bacterial cell walls and inhibition of essential enzymes.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study assessed the efficacy of thiazole derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated a marked reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent against specific cancers.
  • Case Study on Antimicrobial Properties :
    Evaluation of several thiazole derivatives against Staphylococcus aureus indicated that some compounds exhibited minimum inhibitory concentrations (MIC) lower than those of conventional treatments. This highlights the potential for developing new antimicrobial agents from this class of compounds.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-14-4-6-15(7-5-14)21-23-17(13-27-21)10-11-22-20(24)16-8-9-18(25-2)19(12-16)26-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFOANBJJTXONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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